molecular formula C25H23NO3 B11278831 N-(2,3-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide

N-(2,3-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide

Cat. No.: B11278831
M. Wt: 385.5 g/mol
InChI Key: FCDUALIAGIWZDZ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide is a complex organic compound characterized by its unique benzofuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative .

Scientific Research Applications

N-(2,3-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2,3-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biological pathways, leading to the compound’s observed effects .

Properties

Molecular Formula

C25H23NO3

Molecular Weight

385.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide

InChI

InChI=1S/C25H23NO3/c1-4-28-19-13-14-22-20(15-19)23(24(29-22)18-10-6-5-7-11-18)25(27)26-21-12-8-9-16(2)17(21)3/h5-15H,4H2,1-3H3,(H,26,27)

InChI Key

FCDUALIAGIWZDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=CC(=C3C)C)C4=CC=CC=C4

Origin of Product

United States

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